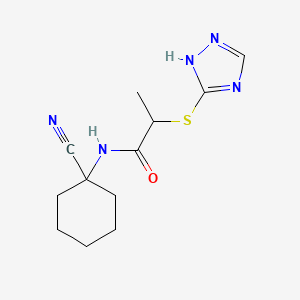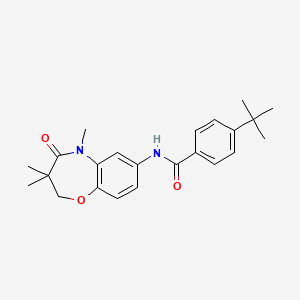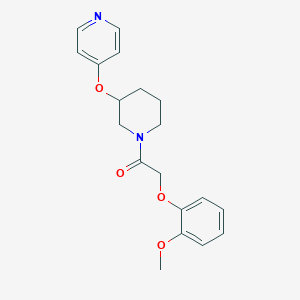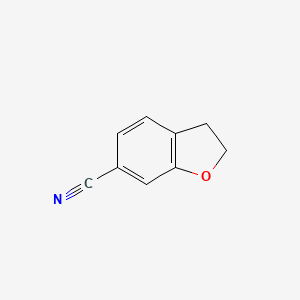![molecular formula C12H13ClN2O B2934343 5-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1086063-33-3](/img/structure/B2934343.png)
5-Chlorospiro[indoline-3,4'-piperidin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorospiro[indoline-3,4’-piperidin]-2-one: is a heterocyclic compound that features a spiro linkage between an indoline and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Spirocyclization: The spiro linkage is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions, often involving a base and a solvent like dichloromethane or toluene.
Industrial Production Methods:
Industrial production of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indoline ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a piperazine ring.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxindole derivatives: from oxidation.
Piperazine derivatives: from reduction.
Substituted indoline derivatives: from nucleophilic substitution.
科学的研究の応用
Chemistry:
5-Chlorospiro[indoline-3,4’-piperidin]-2-one is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in preliminary studies for its activity against certain cancer cell lines and microbial pathogens.
Medicine:
The compound is being investigated for its potential use in the treatment of neurological disorders, due to its ability to interact with specific neurotransmitter receptors. It is also being explored as a candidate for anti-inflammatory and analgesic drugs.
Industry:
In the industrial sector, 5-Chlorospiro[indoline-3,4’-piperidin]-2-one is used in the development of advanced materials, such as photochromic and electrochromic devices. Its spirocyclic structure imparts unique optical and electronic properties.
作用機序
The mechanism of action of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function.
Molecular Targets and Pathways:
Neurotransmitter Receptors: The compound can interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission and potentially alleviating symptoms of neurological disorders.
Enzymes: It can inhibit or activate enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 5-Chlorospiro[indoline-3,4’-piperidine]-1-carboxylate
- 5-Chlorospiro[indoline-3,4’-piperidine] dihydrochloride
Comparison:
5-Chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to its specific spiro linkage and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carboxylate derivative may exhibit different solubility and pharmacokinetic properties, while the dihydrochloride salt may have enhanced stability and bioavailability.
特性
IUPAC Name |
5-chlorospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSGXLGHKIMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)
![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)

![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)


![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
